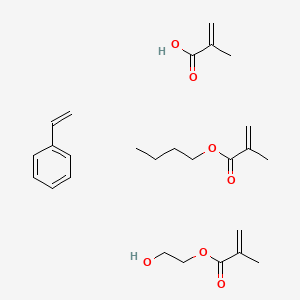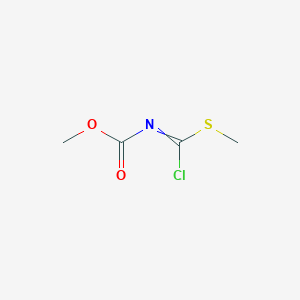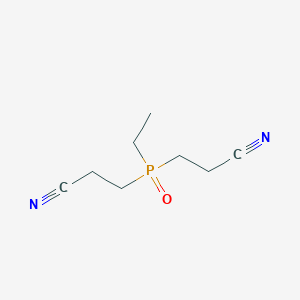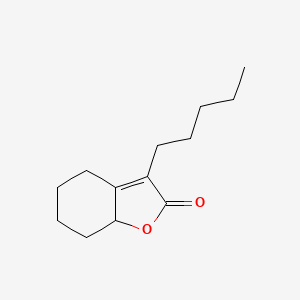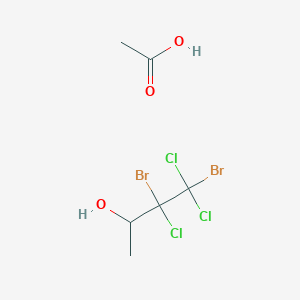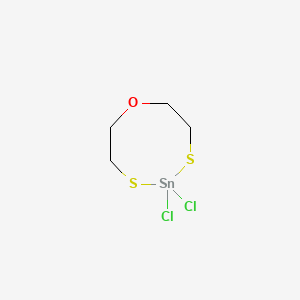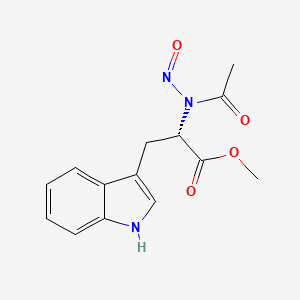methanone CAS No. 55578-87-5](/img/structure/B14640666.png)
[5-(2-Azidophenyl)furan-2-yl](phenyl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(2-Azidophenyl)furan-2-ylmethanone: is an organic compound that features a furan ring substituted with a phenyl group and an azidophenyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 5-(2-Azidophenyl)furan-2-ylmethanone typically involves the reaction of 2-azidobenzoyl chloride with furan-2-yl phenylmethanone under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine, which facilitates the formation of the desired product. The reaction mixture is often stirred at room temperature for several hours to ensure complete conversion.
Industrial Production Methods: While specific industrial production methods for 5-(2-Azidophenyl)furan-2-ylmethanone are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and reproducibility.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: 5-(2-Azidophenyl)furan-2-ylmethanone can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the reduction of the azido group to an amine group.
Substitution: The compound can participate in nucleophilic substitution reactions, where the azido group can be replaced by other nucleophiles like amines or thiols.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature or slightly elevated temperatures.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents like tetrahydrofuran or ethanol.
Substitution: Amines, thiols; reactions are often conducted in polar solvents such as dimethyl sulfoxide or acetonitrile, with or without the presence of a catalyst.
Major Products Formed:
Oxidation: Formation of oxidized derivatives, such as carboxylic acids or ketones.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted derivatives with various functional groups replacing the azido group.
Wissenschaftliche Forschungsanwendungen
Chemistry: 5-(2-Azidophenyl)furan-2-ylmethanone is used as a building block in organic synthesis, particularly in the development of new heterocyclic compounds and materials with unique electronic properties.
Biology: The compound is studied for its potential as a photoaffinity label, which can be used to investigate protein-ligand interactions and identify binding sites on proteins.
Medicine: Research is ongoing to explore the compound’s potential as a precursor for the synthesis of bioactive molecules, including potential pharmaceuticals with antimicrobial or anticancer properties.
Industry: In the industrial sector, 5-(2-Azidophenyl)furan-2-ylmethanone is investigated for its use in the development of advanced materials, such as polymers and coatings with specific functional properties.
Wirkmechanismus
The mechanism of action of 5-(2-Azidophenyl)furan-2-ylmethanone involves its ability to undergo photolysis upon exposure to ultraviolet light, leading to the generation of reactive intermediates such as nitrenes. These intermediates can form covalent bonds with nearby molecules, making the compound useful as a photoaffinity label. The molecular targets and pathways involved depend on the specific application and the nature of the interacting molecules.
Vergleich Mit ähnlichen Verbindungen
5-(2-Aminophenyl)furan-2-ylmethanone: Similar structure but with an amine group instead of an azido group.
5-(2-Bromophenyl)furan-2-ylmethanone: Similar structure but with a bromine atom instead of an azido group.
5-(2-Nitrophenyl)furan-2-ylmethanone: Similar structure but with a nitro group instead of an azido group.
Uniqueness: The presence of the azido group in 5-(2-Azidophenyl)furan-2-ylmethanone makes it unique compared to its analogs. The azido group imparts distinct reactivity, particularly in photochemical reactions, making the compound valuable for applications requiring the generation of reactive intermediates.
Eigenschaften
CAS-Nummer |
55578-87-5 |
|---|---|
Molekularformel |
C17H11N3O2 |
Molekulargewicht |
289.29 g/mol |
IUPAC-Name |
[5-(2-azidophenyl)furan-2-yl]-phenylmethanone |
InChI |
InChI=1S/C17H11N3O2/c18-20-19-14-9-5-4-8-13(14)15-10-11-16(22-15)17(21)12-6-2-1-3-7-12/h1-11H |
InChI-Schlüssel |
UVVFFMYXWDAWSA-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C(=O)C2=CC=C(O2)C3=CC=CC=C3N=[N+]=[N-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


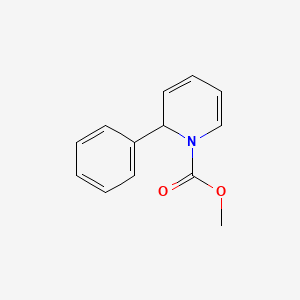

![3-(4-Fluorophenyl)-1,4-dimethylbenzo[F]quinolin-4-ium iodide](/img/structure/B14640604.png)
![(5Z)-5-[(4-Nitrophenyl)imino]-4-phenyl-4,5-dihydro-1,2,4-thiadiazol-3-amine](/img/structure/B14640611.png)
![3,3,5,5,11,11,13,13-Octamethyl-7,15-dioxatetracyclo[7.7.0.02,6.010,14]hexadeca-1(9),2(6),10(14)-triene-8,16-dione](/img/structure/B14640614.png)
